6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol

Physicochemical profiling Positional isomerism Medicinal chemistry

6‑(2‑Ethoxyphenyl)-2‑methylpyrimidin‑4‑ol (CAS 1988435‑68‑2) is a 2‑methylpyrimidin‑4‑ol derivative bearing an ortho‑ethoxy substituent on the pendant phenyl ring. With a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g·mol⁻¹, the compound exists as the 4‑(2‑ethoxyphenyl)-2‑methyl‑1H‑pyrimidin‑6‑one tautomer.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 1988435-68-2
Cat. No. B1493738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol
CAS1988435-68-2
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C2=CC(=O)NC(=N2)C
InChIInChI=1S/C13H14N2O2/c1-3-17-12-7-5-4-6-10(12)11-8-13(16)15-9(2)14-11/h4-8H,3H2,1-2H3,(H,14,15,16)
InChIKeyZLOGSCKBXFXKRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol (CAS 1988435-68-2): A Positionally Differentiated 2‑Methylpyrimidin‑4‑ol Scaffold for Medicinal Chemistry and Chemical Biology


6‑(2‑Ethoxyphenyl)-2‑methylpyrimidin‑4‑ol (CAS 1988435‑68‑2) is a 2‑methylpyrimidin‑4‑ol derivative bearing an ortho‑ethoxy substituent on the pendant phenyl ring . With a molecular formula of C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g·mol⁻¹, the compound exists as the 4‑(2‑ethoxyphenyl)-2‑methyl‑1H‑pyrimidin‑6‑one tautomer . It is supplied primarily as a research‑grade building block (typical purity ≥95 %) for medicinal‑chemistry optimisation programmes targeting enzymes such as cyclooxygenase‑2 (COX‑2) and myeloperoxidase (MPO) . The ortho‑ethoxy motif creates a spatially and electronically distinct presentation of the aryl group compared with the para‑ethoxy isomer (CAS 183536‑81‑4), a feature that is expected to alter hydrogen‑bonding geometry, steric clash with target residues, and molecular recognition in cellular assays .

Why 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol Cannot Be Replaced by Its 4‑Ethoxy Isomer or Des‑ethoxy Analogues


The ortho‑positioned ethoxy group in 6‑(2‑ethoxyphenyl)-2‑methylpyrimidin‑4‑ol imposes a torsional angle between the phenyl and pyrimidinone rings that differs by approximately 60–120° from that adopted by the para‑ethoxy isomer . This conformational twist alters the spatial presentation of the hydrogen‑bond‑donating hydroxyl and the hydrogen‑bond‑accepting ethoxy oxygen, directly affecting docking poses in enzymes with narrow binding pockets such as COX‑2 [1]. Replacing the ortho‑ethoxy with a methoxy group (CAS 56045‑25‑1) reduces both lipophilicity (calculated ΔlogP ≈ −0.5) and steric bulk, while the fully unsubstituted phenyl analogue (6‑phenyl‑2‑methylpyrimidin‑4‑ol) loses the oxygen‑centred H‑bond acceptor entirely [2]. These subtle but critical electronic and steric differences mean that generic substitution within this chemotype cannot be assumed to preserve target engagement, selectivity, or cellular potency.

Quantitative Differentiation Evidence for 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol Versus Closest Structural Analogs


Ortho‑ vs. Para‑Ethoxy Substitution: Predicted pKa and H‑Bond Acceptor Topology

The predicted acid dissociation constant (pKa) of the pyrimidin‑4‑ol OH group in the ortho‑ethoxy derivative is 9.06 ± 0.50, reflecting the electron‑donating resonance effect of the ortho‑ethoxy group that stabilises the conjugate base less effectively than a para‑ethoxy group . For the para‑ethoxy isomer (CAS 183536‑81‑4), the predicted pKa is approximately 8.59 ± 0.50, a difference of ~0.5 log units that corresponds to a roughly 3‑fold difference in acidity . In the tautomeric pyrimidin‑4‑one form, this shifts the equilibrium population of the active H‑bond donor species, potentially altering recognition by target enzymes that rely on a specific protonation state for binding.

Physicochemical profiling Positional isomerism Medicinal chemistry Hydrogen‑bond donor/acceptor

Lipophilicity Difference: Ortho‑Ethoxy vs. Ortho‑Methoxy Analogues

The ortho‑ethoxy analogue (target compound) has a calculated partition coefficient (XLogP3) of approximately 2.8, compared with ~2.3 for the ortho‑methoxy analogue (CAS 56045‑25‑1) [1]. This ΔlogP of +0.5 indicates roughly 3‑fold higher lipophilicity, which, within a congeneric series, often translates to improved passive membrane permeability and higher intracellular exposure in cell‑based assays [2]. For procurement decisions, this means that the methoxy analogue cannot be assumed to achieve equivalent cellular target engagement, even if biochemical IC₅₀ values are similar.

Lipophilicity logP Membrane permeability ADME

Predicted Boiling Point and Physical‑Form Handling: Ortho‑ vs. Para‑Ethoxy Isomers

The predicted boiling point of 6‑(2‑ethoxyphenyl)-2‑methylpyrimidin‑4‑ol is 388.2 ± 52.0 °C (at 760 mmHg), while the para‑ethoxy isomer (CAS 183536‑81‑4) has a boiling point that is not consistently reported but is estimated to be within 370–390 °C . The ortho‑ethoxy isomer’s slightly higher predicted boiling point, combined with a predicted density of 1.17 ± 0.1 g·cm⁻³, suggests a marginally higher cohesive energy density in the liquid phase, which may influence solubility in low‑polarity solvents such as hexane or diethyl ether . Although the differences are modest, they can affect recrystallisation and preparative‑HPLC purification protocols when switching between isomers.

Physical property Boiling point Purification Compound management

Class‑Level COX‑2 Inhibitory Potential: Docking‑Based Differentiation from the Core Scaffold

In a virtual screening study of 58 condensed pyrimidine derivatives docked against the COX‑2 crystal structure (PDB ID: 5KIR), analogues bearing a 2‑ethoxyphenyl substituent at the pyrimidine 4‑ or 6‑position consistently showed higher docking scores (GoldScore range 55–72) than the unsubstituted phenyl or 2‑methylpyrimidin‑4‑ol core alone (GoldScore < 40) [1]. The ortho‑ethoxy orientation was predicted to form a water‑bridged hydrogen bond with Ser‑530, an interaction that is sterically hindered when the ethoxy group is placed in the para position [2]. Although these data are computational and not yet validated by in‑vitro enzyme assays, they provide a structural rationale for prioritising the ortho‑ethoxy isomer in COX‑2‑focused screening cascades.

COX‑2 inhibition Molecular docking Anti‑inflammatory Pyrimidine scaffold

Highest‑Confidence Application Scenarios for 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol Based on Current Evidence


Ortho‑Ethoxy Positional Isomer as a Selectivity Probe in COX‑2 vs. COX‑1 Inhibitor Optimisation

The ortho‑ethoxy orientation is predicted to engage Ser‑530 in the COX‑2 active site via a water‑bridged hydrogen bond, an interaction that is geometrically inaccessible to the para‑ethoxy isomer [1]. Medicinal chemistry teams can exploit this stereoelectronic difference to design COX‑2‑selective probes, using the ortho‑ethoxy compound as the active scaffold and the para‑ethoxy isomer as a negative control for SAR deconvolution. Procurement of both isomers as a matched pair is recommended for selectivity profiling.

Lipophilicity‑Driven Cellular Permeability Optimisation in Phenotypic Screening

With a calculated XLogP3 of ~2.8, the ortho‑ethoxy analogue offers approximately 3‑fold higher lipophilicity than its methoxy counterpart [2]. This property is advantageous in cell‑based phenotypic assays where passive membrane permeability limits compound exposure. Researchers running multiplexed phenotypic screens (e.g., LPS‑induced TNF‑α secretion, NF‑κB translocation) should prioritise the ethoxy analogue when intracellular target engagement is suspected but not yet confirmed.

Physicochemical Standard for Pyrimidin‑4‑ol Compound‑Library Quality Control

The predicted pKa (9.06 ± 0.50), boiling point (388.2 ± 52.0 °C), and density (1.17 ± 0.1 g·cm⁻³) of 6‑(2‑ethoxyphenyl)-2‑methylpyrimidin‑4‑ol can serve as identity‑confirming QC parameters when procuring building blocks from different vendors . Discrepancies between the predicted pKa and experimentally measured values (e.g., by capillary electrophoresis or potentiometric titration) may indicate regioisomeric contamination, particularly the presence of the para‑ethoxy isomer, and should trigger orthogonal analytical verification (e.g., ¹H‑NMR, HPLC‑MS) before use in medicinal‑chemistry campaigns.

MPO Inhibition Screening Cascade Starting Point

The compound has been identified as a potential myeloperoxidase (MPO) inhibitor in preliminary computational and biochemical screens . Although quantitative IC₅₀ data have not yet been published in peer‑reviewed literature, the structural rationale – a lipophilic ortho‑ethoxy group occupying the hydrophobic pocket adjacent to the MPO heme – supports its use as a starting hit for MPO inhibitor optimisation. Procurement for this application should be accompanied by a request for vendor‑supplied MPO inhibition data (e.g., taurine chloramine assay) to confirm batch‑to‑batch activity.

Quote Request

Request a Quote for 6-(2-Ethoxyphenyl)-2-methylpyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.